molecular formula C10H7FN2O B1340846 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde CAS No. 433920-88-8

3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde

Cat. No. B1340846
M. Wt: 190.17 g/mol
InChI Key: JAKXSDVUPAZQMD-UHFFFAOYSA-N
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Description

3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde is a compound that belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered ring structure containing two nitrogen atoms. The presence of a fluorine atom and a benzaldehyde group in the molecule suggests that it may have interesting electronic properties and potential reactivity, making it a candidate for various chemical applications and studies.

Synthesis Analysis

The synthesis of fluorinated pyrazoles, such as 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde, can be achieved through various methods. One approach involves the treatment of benzoylfluoroacetonitrile with hydrazine, which can yield fluoropyrazoles through a unique mechanism, as described in the synthesis of related compounds . Additionally, multi-component reactions, such as the one-pot, four-component condensation reaction, can be utilized to synthesize pyrazole derivatives, which may be adapted for the synthesis of 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde .

Molecular Structure Analysis

The molecular structure of related pyrazole compounds has been investigated using techniques such as X-ray crystallography, which provides detailed information about the molecular conformation and crystal packing . For compounds similar to 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde, studies have shown that the presence of substituents can significantly influence the molecular geometry and electronic distribution, as evidenced by the analysis of frontier molecular orbitals and molecular electrostatic potential maps .

Chemical Reactions Analysis

Fluorinated pyrazoles, including 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde, can participate in various chemical reactions due to the reactivity of the pyrazole ring and the benzaldehyde moiety. The fluorine atom can also influence the reactivity, as seen in the synthesis of naphthoylenebenzimidazoles with fluorine-containing substituents, which undergo condensation reactions with benzaldehyde and phenylhydrazine . Additionally, the benzaldehyde group can be involved in nucleophilic addition reactions, potentially leading to the formation of new carbon-carbon or carbon-nitrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde can be inferred from studies on similar compounds. For instance, the photophysical properties, such as absorption and emission spectra, can be affected by the presence of the fluorine atom and the pyrazole ring, as observed in the photophysical investigation of pyrazoline derivatives . The compound's solubility, melting point, and boiling point can also be influenced by the fluorine substituent and the overall molecular structure. Additionally, the compound's reactivity towards nucleophiles and electrophiles can be predicted based on molecular docking studies and reactivity indices derived from quantum chemical calculations .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Research has shown that fluorinated pyrazoles and their derivatives are valuable as building blocks in organic synthesis and medicinal chemistry due to their unique chemical properties and biological activity. For example, the synthesis of various pyrazole derivatives has been accomplished through reactions involving similar fluorinated compounds, demonstrating their versatility in constructing complex molecular structures with potential bioactive properties (Surmont et al., 2011).

Antimicrobial Activity

Several studies have focused on the synthesis of fluorine-containing pyrazoles and testing their antimicrobial activity. Compounds exhibiting significant antibacterial and antifungal activities highlight the potential of fluorine-substituted pyrazoles in developing new antimicrobial agents (Gadakh et al., 2010).

Fluorescent Chemosensors

Fluorinated pyrazole derivatives have also been investigated for their photophysical properties, with some being developed as fluorescent chemosensors for metal ions. This application is particularly relevant in environmental monitoring and bioimaging, where selective and sensitive detection of metal ions is crucial (Khan, 2020).

Safety And Hazards

The safety information for 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-fluoro-4-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKXSDVUPAZQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585469
Record name 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde

CAS RN

433920-88-8
Record name 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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